Bienvenue dans la boutique en ligne BenchChem!

(6-Cyclopentyloxy-pyridin-3-yl)methanol

S1P1 agonist GPCR pharmacology structure–activity relationship

(6-Cyclopentyloxy-pyridin-3-yl)methanol (CAS 1104461-68-8, molecular formula C₁₁H₁₅NO₂, MW 193.24) is a heterocyclic building block belonging to the class of 2-alkoxypyridine derivatives. Its structure—a pyridine ring substituted at the 3‑position with a hydroxymethyl group and at the 6‑position with a cyclopentyloxy moiety—places it at the intersection of two key medicinal chemistry domains: it serves as both a versatile synthetic intermediate for conjugating the cyclopentyloxypyridine pharmacophore to diverse scaffolds and as a direct precursor to a pharmacologically validated S1P₁ receptor agonist chemotype.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1104461-68-8
Cat. No. B1453543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Cyclopentyloxy-pyridin-3-yl)methanol
CAS1104461-68-8
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=C(C=C2)CO
InChIInChI=1S/C11H15NO2/c13-8-9-5-6-11(12-7-9)14-10-3-1-2-4-10/h5-7,10,13H,1-4,8H2
InChIKeyPBHZLVLXNJVIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Cyclopentyloxy-pyridin-3-yl)methanol (CAS 1104461-68-8): A Differentiated Pyridine Methanol Building Block for S1P1 Agonist Synthesis and Beyond


(6-Cyclopentyloxy-pyridin-3-yl)methanol (CAS 1104461-68-8, molecular formula C₁₁H₁₅NO₂, MW 193.24) is a heterocyclic building block belonging to the class of 2-alkoxypyridine derivatives. Its structure—a pyridine ring substituted at the 3‑position with a hydroxymethyl group and at the 6‑position with a cyclopentyloxy moiety—places it at the intersection of two key medicinal chemistry domains: it serves as both a versatile synthetic intermediate for conjugating the cyclopentyloxypyridine pharmacophore to diverse scaffolds and as a direct precursor to a pharmacologically validated S1P₁ receptor agonist chemotype [1]. Commercially available at ≥95% purity with long‑term storage at ambient temperature , this compound is positioned as a procurement‑ready starting material for structure–activity relationship (SAR) campaigns that demand a non‑phototoxic, orally bioavailable S1P₁ agonist core.

Why a Simple Alkoxy-Chain Swap Cannot Replicate the Profile of (6-Cyclopentyloxy-pyridin-3-yl)methanol


In the alkoxy‑pyridine S1P₁ agonist series, the identity of the O‑alkyl substituent is not a passive structural variable; it simultaneously governs receptor potency, S1P₁/S1P₃ selectivity, phototoxicity liability, and oral pharmacokinetic duration [1]. The cyclopentyloxy group occupies a distinctive steric and conformational space that linear or smaller‑ring alkoxy chains cannot mimic, directly translating into a differentiated in‑vitro/in‑vivo profile. Consequently, replacing (6‑cyclopentyloxy‑pyridin‑3‑yl)methanol with a methoxy, ethoxy, or isopropoxy congener in a synthetic scheme—without re‑optimizing downstream pharmacodynamic and pharmacokinetic properties—will not reproduce the combined low‑phototoxicity, high‑potency, and long‑duration pharmacodynamics that the cyclopentyloxy derivative confers [1]. The quantitative evidence below makes this differentiation explicit.

Head‑to‑Head SAR Evidence: (6‑Cyclopentyloxy‑pyridin‑3‑yl)methanol-Derived S1P₁ Agonist vs. Key Comparators


S1P₁ Receptor Agonist Potency and Selectivity: Cyclopentyloxy vs. Aminopyridine Lead and Other Alkoxy Congeners

In a focused SAR investigation, the cyclopentyloxy-pyridine derivative 45b—synthesised from (6‑cyclopentyloxy‑pyridin‑3‑yl)methanol or its acid precursor—was directly compared with the aminopyridine lead compound 1 and other alkoxy-substituted pyridines [1]. Compound 45b exhibited an S1P₁ EC₅₀ of 0.7 nM and an S1P₃ EC₅₀ of 140 nM, yielding a 200-fold selectivity window. In contrast, the aminopyridine lead 1, while potent, was phototoxic in vitro, a liability absent in 45b [1].

S1P1 agonist GPCR pharmacology structure–activity relationship immunomodulation

In‑Vivo Pharmacodynamic Duration: Cyclopentyloxy‑Pyridine 45b Provides Sustained Lymphocyte Reduction After a Single Oral Dose

The pharmacodynamic effect of compound 45b was evaluated in Wistar rats. A single oral dose of 10 mg/kg maximally reduced blood lymphocyte count, and this effect was maintained for at least 24 hours [1]. This profile was attributed to the longer oral half‑lives characteristic of 3‑ and 4‑substituted pyridine analogues relative to the 2‑substituted analogues, which showed greater selectivity but shorter duration of action [1].

pharmacodynamics oral bioavailability lymphopenia in vivo efficacy

Phototoxicity Liability: Alkoxy-Pyridines vs. Aminopyridine Lead

The aminopyridine lead 1 displayed pronounced in‑vitro phototoxicity, as quantified by a high photo irritancy factor (PIF). In a systematic replacement of the amino group with alkoxy substituents, the alkoxy‑pyridine series—including the cyclopentyloxy analogue—exhibited significantly lower PIF values, with most compounds being classified as non‑phototoxic [1].

phototoxicity safety pharmacology drug development

Synthetic Versatility: Quantitative Yield in the Reduction of (6‑Cyclopentyloxy‑pyridine)‑3‑carboxylic Acid

The title compound can be reliably obtained on a preparative scale via LiAlH₄ reduction of the corresponding carboxylic acid. In a reported procedure, 6‑(cyclopentyloxy)pyridine‑3‑carboxylic acid was reduced with lithium aluminium tetrahydride in tetrahydrofuran at reflux for 2 h to afford (6‑cyclopentyloxy‑pyridin‑3‑yl)methanol in 64% isolated yield [1]. This yield provides a practical benchmark for large‑scale procurement synthesis.

synthetic chemistry reduction building block yield

Procurement-Driven Application Scenarios for (6‑Cyclopentyloxy‑pyridin‑3‑yl)methanol


Synthesis of Non‑Phototoxic, Orally Active S1P₁ Agonists for Autoimmune Disease Programs

Medicinal chemistry teams developing next‑generation S1P₁ receptor agonists for multiple sclerosis, systemic lupus erythematosus, or inflammatory bowel disease can use (6‑cyclopentyloxy‑pyridin‑3‑yl)methanol as the central building block. As demonstrated by compound 45b, this scaffold yields agonists with sub‑nanomolar S1P₁ potency, 200‑fold selectivity over S1P₃, no in‑vitro phototoxicity, and sustained lymphocyte reduction for ≥24 h after a single oral dose [1]. This profile directly addresses the phototoxicity and selectivity gaps of earlier aminopyridine leads and positions the compound as a de‑risked starting point for lead optimization.

Late‑Stage Functionalization via the Hydroxymethyl Handle

The 3‑hydroxymethyl group is a versatile synthetic handle for introducing the cyclopentyloxypyridine core into larger architectures. It can be directly converted to a leaving group (e.g., mesylate, bromide) for nucleophilic displacement, oxidized to the aldehyde for Wittig or reductive amination sequences, or used in Mitsunobu reactions to attach phenol‑containing fragments [1]. This flexibility allows procurement for diverse medicinal chemistry libraries without requiring separate building blocks for each conjugation strategy.

Structure–Activity Relationship (SAR) Exploration of the Alkoxy Domain

For laboratories systematically probing the O‑alkyl region of S1P₁ agonists, (6‑cyclopentyloxy‑pyridin‑3‑yl)methanol represents a key comparator that defines the cyclopentyl “sweet spot”: optimal steric bulk for potency, selectivity, and pharmacokinetic duration [1]. By procuring this compound alongside its methoxy, ethoxy, and isopropoxy counterparts, researchers can generate head‑to‑head data that map the pharmacophore requirements for balanced in‑vitro/in‑vivo profiles, a dataset not obtainable with a single alkoxy derivative.

Process Chemistry Scale‑Up and Kilogram‑Scale Synthesis

The established reduction route from 6‑(cyclopentyloxy)pyridine‑3‑carboxylic acid in 64% yield using LiAlH₄ [1] provides a scalable entry point for process chemists. Procurement of the carboxylic acid and conversion in‑house, or direct acquisition of the methanol, can be cost‑modeled for campaigns requiring multi‑gram to kilogram quantities of the common intermediate for late‑stage diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Cyclopentyloxy-pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.